molecular formula C10H18O2 B1606856 Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester CAS No. 54410-94-5

Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester

Cat. No. B1606856
CAS RN: 54410-94-5
M. Wt: 170.25 g/mol
InChI Key: TYOOXFQTUDXXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester is a natural product found in Callitropsis nootkatensis with data available.

Scientific Research Applications

Inhibitor of Mycolic Acid Biosynthesis

Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester has been studied for its role as an inhibitor of mycolic acid biosynthesis. Mycolic acids are significant components of the cell walls of mycobacteria, and inhibitors of their synthesis can have therapeutic potential. For instance, methyl 4-(2-octadecylcyclopropen-1- yl)butanoate, a related analogue, has shown effectiveness in inhibiting mycolic acid biosynthesis (Hartmann et al., 1994).

Quantum Chemical Study

The compound's utility in the field of energy, specifically in autoignition chemistry, has been explored. For example, methyl butanoate, a compound related to butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester, is a surrogate for fatty acid esters used in biodiesel fuel. Quantum chemical studies help understand the thermodynamics and kinetics of autoignition chemistry, which is crucial for developing efficient and sustainable biofuels (Jiao, Zhang, & Dibble, 2015).

Thermal Decomposition in Biofuels

Studies on the thermal decomposition of ester biofuels like methyl butanoate provide insights into the pyrolysis process of biofuels. Understanding the decomposition patterns of such compounds is essential for developing more efficient and cleaner biofuel technologies (Porterfield et al., 2017).

Synthesis and Chemical Transformations

The synthesis and transformation of similar compounds, like quinaldinol derivatives, are areas of interest in chemical research. These processes contribute to the development of new chemicals and materials with potential applications in various industries (Gyul'budagyan, Margaryan, & Durgaryan, 1971).

Application in Food Science

In food science, related compounds like butanoic acid have been evaluated as internal standards for chromatographic analysis. For instance, the analysis of acidic fermentation end-products from Bacillus stearothermophilus in food products is crucial for quality control and safety (Silva, 1995).

properties

CAS RN

54410-94-5

Product Name

Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methylbut-3-enyl 3-methylbutanoate

InChI

InChI=1S/C10H18O2/c1-8(2)5-6-12-10(11)7-9(3)4/h9H,1,5-7H2,2-4H3

InChI Key

TYOOXFQTUDXXCL-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCCC(=C)C

Canonical SMILES

CC(C)CC(=O)OCCC(=C)C

Other CAS RN

54410-94-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester
Reactant of Route 3
Reactant of Route 3
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester
Reactant of Route 4
Reactant of Route 4
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester
Reactant of Route 5
Reactant of Route 5
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester
Reactant of Route 6
Reactant of Route 6
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.